1-Bromo-4-cyclopropoxy-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropoxy group, and an isopropyl group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Synthetic Routes and Reaction Conditions:
Bromination of 4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: The synthesis of 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE can be achieved through the bromination of 4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods:
Electrophilic Aromatic Substitution: In an industrial setting, the compound can be produced via electrophilic aromatic substitution, where the benzene ring undergoes bromination in the presence of a Lewis acid catalyst.
Types of Reactions:
Substitution Reactions: 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-CYCLOPROPOXY-2-(PROPAN-2-YL)PHENOL or 4-CYCLOPROPOXY-2-(PROPAN-2-YL)ANISOLE.
Coupling Products: Products from Suzuki-Miyaura coupling include various biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Wirkmechanismus
The mechanism of action of 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-BROMO-2-(PROPAN-2-YL)BENZENE: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-BROMO-2-CYCLOPROPOXY-1-(PROPAN-2-YL)BENZENE: This is a positional isomer with the bromine and cyclopropoxy groups in different positions on the benzene ring, leading to different reactivity and steric effects.
Uniqueness: 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE is unique due to the presence of both the cyclopropoxy and isopropyl groups, which introduce steric hindrance and electronic effects that influence its reactivity and applications in organic synthesis .
Eigenschaften
Molekularformel |
C12H15BrO |
---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-bromo-4-cyclopropyloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-8(2)11-7-10(5-6-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZLJGHGASTNAMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.